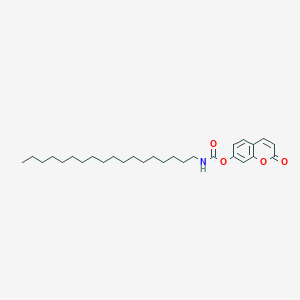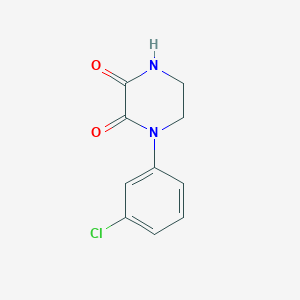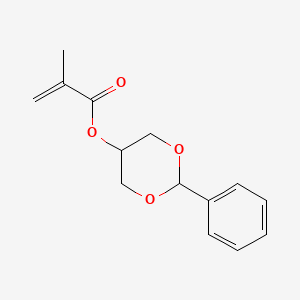![molecular formula C11H13N5O3 B14240311 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one CAS No. 213273-24-6](/img/structure/B14240311.png)
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one is a compound that features a purine base linked to a dioxanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one typically involves the reaction of a purine derivative with a dioxanone precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Aplicaciones Científicas De Investigación
5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving purine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to nucleosides, which are key components in antiviral and anticancer drugs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and other cellular processes. This interaction can inhibit the activity of specific enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral agent.
Famciclovir: Another nucleoside analog with antiviral properties.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
This structural feature may enhance its stability and bioavailability, making it a valuable compound for further research and development .
Propiedades
Número CAS |
213273-24-6 |
|---|---|
Fórmula molecular |
C11H13N5O3 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxan-2-one |
InChI |
InChI=1S/C11H13N5O3/c12-10-13-3-8-9(15-10)16(6-14-8)2-1-7-4-18-11(17)19-5-7/h3,6-7H,1-2,4-5H2,(H2,12,13,15) |
Clave InChI |
OAQJLOZJYFGWIC-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(=O)O1)CCN2C=NC3=CN=C(N=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)


![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)
![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)

